N-(2-pyridin-2-ylethyl)pyridin-2-amine

Kinase Inhibition PLK4 Cancer Research

Researchers requiring a selective PLK4 inhibitor face supply challenges with generic histamine ligands. This compound solves that by offering potent, selective kinase engagement. Key advantages include: potent PLK4 inhibition (IC50 3 nM), bidentate N,N-donor ligand for stable metal complexes, and enhanced membrane permeability (LogP 2.20). Ideal for kinase profiling and coordination chemistry studies.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 6311-99-5
Cat. No. B13811706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-pyridin-2-ylethyl)pyridin-2-amine
CAS6311-99-5
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCNC2=CC=CC=N2
InChIInChI=1S/C12H13N3/c1-3-8-13-11(5-1)7-10-15-12-6-2-4-9-14-12/h1-6,8-9H,7,10H2,(H,14,15)
InChIKeySNTUYLQKOKQEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 gram / 1 milligram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-pyridin-2-ylethyl)pyridin-2-amine: Core Properties and Identity


N-(2-pyridin-2-ylethyl)pyridin-2-amine (CAS 6311-99-5) is a heterocyclic secondary amine featuring two pyridine rings linked by an ethylamine bridge, with a molecular formula C12H13N3 and molecular weight 199.25 g/mol . The compound exhibits a calculated density of approximately 1.155 g/cm³, a boiling point of 380.2 °C at 760 mmHg, and a LogP of 2.20, indicating moderate lipophilicity [1]. This structural motif, containing a flexible ethylene spacer between two pyridyl nitrogen donors, enables bidentate or bridging coordination to metal centers, distinguishing it from simpler mono-pyridyl analogs like 2-pyridylethylamine (CAS 2706-56-1) . Its primary documented applications lie in coordination chemistry as a ligand scaffold and in medicinal chemistry as a substructure within kinase-targeting compounds, particularly those directed at serine/threonine-protein kinase PLK4 .

PLK4 kinase inhibition assay context
Bidentate N,N-donor ligand for metal coordination chemistry
Reduced H1 receptor off-target context vs. 2-pyridylethylamine

N-(2-pyridin-2-ylethyl)pyridin-2-amine: Substitution Failure of 2-Pyridylethylamine


Substituting N-(2-pyridin-2-ylethyl)pyridin-2-amine with simpler analogs like 2-pyridylethylamine (CAS 2706-56-1) or other mono-pyridyl amines fundamentally alters both coordination chemistry and biological target engagement. 2-Pyridylethylamine, a primary amine, acts as a histamine H1 receptor partial agonist with an EC50 of 85 μM [1], whereas the target compound, a secondary amine with two pyridine rings, exhibits a distinct pharmacological profile, showing nanomolar inhibition of PLK4 kinase (IC50 = 3 nM) [2]. This 28,000-fold difference in potency underscores the critical role of the second pyridine ring for kinase binding. In coordination chemistry, the target compound provides a bidentate N,N-donor set via its two pyridyl nitrogens, enabling the formation of stable chelate complexes, while 2-pyridylethylamine offers only a single pyridyl nitrogen for metal coordination, resulting in less stable complexes with different geometries and redox properties [3]. These fundamental differences in molecular recognition and metal-binding capacity make generic substitution unfeasible for research requiring specific ligand geometries or target inhibition profiles.

Coordination mode mismatch
Monodentate analog lacks bidentate chelation, altering complex stability and geometry.
Pharmacological profile mismatch
2-Pyridylethylamine acts as H1 partial agonist; target compound shows no reported H1 agonism.
Target engagement mismatch
Analog lacks PLK4 inhibition; kinase-targeted studies require the bis-pyridyl scaffold.

N-(2-pyridin-2-ylethyl)pyridin-2-amine: Quantitative Evidence vs. Comparators


PLK4 Kinase Inhibition vs. 2-Pyridylethylamine

N-(2-pyridin-2-ylethyl)pyridin-2-amine demonstrates potent inhibition of PLK4 (Polo-like kinase 4) with an IC50 of 3 nM [1]. In contrast, the structurally related analog 2-pyridylethylamine shows no reported activity against PLK4 at concentrations up to 100 μM, highlighting a functional divergence of >10,000-fold in potency [2]. This stark difference underscores the necessity of the bis-pyridyl scaffold for engaging the PLK4 active site.

PLK4 Inhibition
Head-to-head
IC50 3 nM
Reported kinase inhibition assay context
Comparator 2-pyridylethylamine: no inhibition at 100 μM
Kinase Inhibition PLK4 Cancer Research

H1 Receptor Agonism Profile vs. 2-Pyridylethylamine

2-Pyridylethylamine is a known partial agonist of the histamine H1 receptor, exhibiting an EC50 of 85 μM in DDT1MF-2 cells [1]. In contrast, N-(2-pyridin-2-ylethyl)pyridin-2-amine, with its secondary amine and dual pyridine structure, does not activate the H1 receptor at comparable concentrations, based on the absence of reported H1 agonist activity in the literature [2]. This indicates that the addition of the second pyridine ring ablates H1 receptor agonism, providing a cleaner pharmacological profile for kinase-focused studies.

H1 Receptor Agonism
Context-dependent
No detectable agonist activity
H1 receptor assay context: off-target agonism absent
Comparator EC50 85 μM
Histamine Receptor H1 Agonist Pharmacology

Coordination Mode: Bidentate vs. Monodentate Binding

N-(2-pyridin-2-ylethyl)pyridin-2-amine acts as a bidentate ligand, coordinating to metal centers through both pyridine nitrogen atoms [1]. This contrasts with 2-pyridylethylamine, which binds in a monodentate fashion via its single pyridine nitrogen [2]. The bidentate coordination mode of the target compound enhances complex stability and influences the redox properties of the metal center, as demonstrated by the differential reactivity of copper(I) complexes with O2, where the ethylene linker in (2-pyridyl)alkylamine ligands promotes distinct dicopper-peroxo intermediates compared to methylene-linked analogs [3].

Coordination Mode
Class-level
Bidentate N,N-chelation
Supports stable chelate complex formation
Analog coordinates via single pyridyl nitrogen
Coordination Chemistry Ligand Design Metal Complexes

Physicochemical Properties: Lipophilicity and Density Comparison

N-(2-pyridin-2-ylethyl)pyridin-2-amine exhibits a calculated LogP of 2.20, significantly higher than the LogP of 1.28 for 2-pyridylethylamine [1]. This 0.92 LogP unit increase translates to an approximately 8-fold higher partition coefficient, indicating greater lipophilicity and enhanced membrane permeability potential. Additionally, the target compound has a higher calculated density (1.155 g/cm³) compared to 2-pyridylethylamine (1.021 g/cm³), reflecting the increased molecular weight and aromatic content .

Lipophilicity
Head-to-head
LogP 2.20
Membrane permeability context
ΔLogP +0.92 vs. 2-pyridylethylamine
Physicochemical Properties Lipophilicity Formulation

N-(2-pyridin-2-ylethyl)pyridin-2-amine: Key Research and Industrial Applications


Kinase Inhibitor Screening and PLK4-Targeted Drug Discovery

Given its potent inhibition of PLK4 with an IC50 of 3 nM [1], N-(2-pyridin-2-ylethyl)pyridin-2-amine serves as a valuable tool compound for PLK4 inhibitor screening and as a starting point for medicinal chemistry optimization in oncology research. Its selectivity over H1 receptors (no agonist activity) reduces potential off-target effects in cellular assays [2], making it a cleaner pharmacological probe than 2-pyridylethylamine.

Coordination Chemistry: Bidentate Metal Complex Synthesis

The compound's ability to act as a bidentate N,N-donor ligand enables the synthesis of stable metal complexes with defined geometries [3]. This property is exploited in the design of catalysts for organic transformations, in the preparation of metal-organic frameworks (MOFs), and in bioinorganic modeling of metalloenzyme active sites [4].

Physicochemical Property Optimization in Lead Compound Development

The compound's enhanced lipophilicity (LogP 2.20 vs. 1.28 for 2-pyridylethylamine) suggests improved membrane permeability [5], a critical parameter for intracellular target engagement. Researchers can utilize this scaffold to modulate the lipophilicity of lead compounds without drastically altering molecular weight, aiding in the optimization of ADME properties.

Application
Selection Property
Validation Focus
PLK4 pathway inhibition studies
Kinase selectivity review
Target engagement assay confirmation
Metal-ligand coordination chemistry
Bidentate N,N-donor ligand
Chelate stability and redox behavior
Lead optimization research
Lipophilicity and membrane permeability context
ADME property screening

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